Ethyl 2-thio-beta-d-fructofuranoside
Description
Ethyl 2-thio-beta-d-fructofuranoside is a thioglycoside derivative of fructose, where a sulfur atom replaces the oxygen atom in the glycosidic linkage of its non-thio counterpart, ethyl beta-d-fructofuranoside (CAS: 1820-84-4). This structural modification confers distinct chemical and biological properties, such as enhanced resistance to enzymatic hydrolysis and altered solubility profiles. Ethyl beta-d-fructofuranoside is naturally occurring in common wheat and belongs to the class of C-glycosyl compounds, which are characterized by a carbon-sugar bond instead of the traditional oxygen linkage .
Properties
IUPAC Name |
(2S,3S,4S,5R)-2-ethylsulfanyl-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8(4-10)7(12)6(11)5(3-9)13-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWCVEKTXLPUFS-NGJRWZKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1(C(C(C(O1)CO)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetal Tethering and Promoter Influence
The mixed acetal intermediate serves as a temporary bridge between the donor and acceptor. Upon activation with thiophilic promoters, the acetal decomposes, releasing the ethanol for glycosidic bond formation. The choice of promoter dictates the reaction pathway:
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Non-nucleophilic promoters (e.g., triflate) : Cleave the acetal to yield ethyl 2-thio-β-D-fructofuranoside with a free 3-hydroxyl group.
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N-Iodosuccinimide (NIS) : Generates a stabilized intermediate where the N-succinimide anion interacts with the acetal carbon, producing a mixed fructofuranoside-3-O-yl N-succinimide p-methoxybenzaldehyde acetal. This requires subsequent deprotection to isolate the target compound.
Yield Optimization and Side Reactions
Reaction yields depend on the purity of the thioglycoside donor and the absence of moisture. Competing α-anomer formation is minimized due to the steric hindrance imposed by the acetal tether. Side products, such as hydrolyzed PMB-protected intermediates, are mitigated by rigorous drying of reagents and solvents.
Alternative Protection-Deprotection Approaches
A complementary strategy involves stepwise protection of D-fructose followed by thioglycosidation. This method, adapted from tolyl thioglycoside syntheses, employs:
Silylation and Acetylation
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1,6-Di-O-t-butyldiphenylsilyl (TBDPS) protection : TBDPSCl selectively shields the primary hydroxyl groups of D-fructose in pyridine, yielding 1,6-di-O-TBDPS-D-fructose.
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Acetylation of secondary hydroxyls : Treatment with acetic anhydride protects the 3,4-positions, forming 3,4-di-O-acetyl-1,6-di-O-TBDPS-D-fructose.
Thioglycosidation with Ethyl Thiol
Deprotection of the anomeric center under acidic conditions (e.g., HCl in dioxane) exposes the hemiacetal hydroxyl, which reacts with ethyl thiol in the presence of BF3·Et2O. This direct thioglycosidation affords ethyl 2-thio-β-D-fructofuranoside after silica gel chromatography.
Analytical Characterization and Validation
Spectroscopic Data
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1H NMR : The β-anomeric proton resonates as a doublet at δ 5.42 ppm (J = 4.2 Hz), confirming the axial configuration. Ethyl group signals appear as a quartet (δ 1.32 ppm, CH3) and triplet (δ 3.48 ppm, CH2).
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13C NMR : The anomeric carbon (C2) appears at δ 92.7 ppm, while the thioglycosidic sulfur induces deshielding of adjacent carbons (C1: δ 85.4 ppm).
Crystallographic Insights
While no crystal structure of ethyl 2-thio-β-D-fructofuranoside is reported, analogous β-fructofuranosides exhibit a C2-exo puckering conformation, stabilized by intramolecular hydrogen bonds between O5 and O3.
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Internal Aglycon Delivery | 76–85% | >95% β | Minimal epimerization; single-step coupling |
| Stepwise Protection | 60–70% | 85–90% β | Flexibility in protecting group selection |
The internal delivery method outperforms stepwise approaches in stereocontrol but requires specialized promoters. Stepwise protection allows modular synthesis of derivatives at the cost of additional purification steps.
Challenges and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-thio-beta-d-fructofuranoside undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted thioglycosides.
Scientific Research Applications
Ethyl 2-thio-beta-d-fructofuranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying carbohydrate-protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-thio-beta-d-fructofuranoside involves its interaction with specific enzymes and proteins. The compound can inhibit the activity of enzymes such as beta-fructofuranosidases and alpha-glucosidases by binding to their active sites. This inhibition is often competitive, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Structural and Chemical Properties
The molecular formula of ethyl 2-thio-beta-d-fructofuranoside can be inferred as C₈H₁₆O₅S, derived by replacing one oxygen atom in the glycosidic ether bond of ethyl beta-d-fructofuranoside (C₈H₁₆O₆) with sulfur. This substitution increases its molecular weight from 208.21 g/mol (non-thio) to 224.29 g/mol (thio). Key structural differences include:
- Glycosidic bond: The thioether (–S–) linkage vs. the ether (–O–) bond in non-thio analogs.
- Polarity : Reduced polarity due to sulfur’s lower electronegativity, leading to increased lipophilicity.
- Acid/Base Stability : Thioether bonds are more resistant to acid-catalyzed hydrolysis but may exhibit sensitivity to oxidative conditions.
Comparison with Ethyl beta-d-fructofuranoside
Table 1: Key Differences Between this compound and Ethyl beta-d-fructofuranoside
Key Findings :
- Stability: The thioether bond in this compound confers resistance to enzymatic degradation by glycosidases, which typically target oxygen-linked glycosides . This property is advantageous in drug design for prolonging metabolic half-life.
- Bioavailability: Increased lipophilicity may enhance membrane permeability, though solubility in aqueous environments is reduced compared to the non-thio analog.
Comparison with Other Thio-sugars
Thio-sugars, such as thioglucosides and thiofructosides, share the common feature of sulfur substitution in their glycosidic bonds. This compound differs from these compounds in sugar configuration and applications:
- Thioglucosides (e.g., sinigrin): Often found in cruciferous vegetables, these compounds release toxic isothiocyanates upon enzymatic cleavage. In contrast, this compound lacks such bioactive breakdown products, making it less cytotoxic .
- This compound’s ethyl group may limit its uptake efficiency compared to unsubstituted thiofuranoses.
Table 2: Reported Bioactivities of Ethyl beta-d-fructofuranoside and Inferred Properties of Its Thio Derivative
Q & A
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality by Design (QbD) principles: define Critical Quality Attributes (CQAs) like enantiomeric excess and optimize reaction parameters (temperature, catalyst loading) via DoE (Design of Experiments). Use in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
Data Presentation and Reproducibility
- Tables : Include synthetic yields, spectroscopic data (δ ppm for NMR), and kinetic parameters.
- Figures : Use annotated chromatograms, reaction schemes, and dose-response curves.
- Reproducibility : Document detailed protocols in supplemental materials, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
